N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
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Overview
Description
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is a chemical compound with a unique structure that includes a thiadiazole ring substituted with a butylsulfonyl group and a methylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide typically involves the reaction of 5-(butylsulfonyl)-1,3,4-thiadiazole with 3-methylbutanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques. The use of continuous flow reactors and automated systems can also enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding amines.
Substitution: The butylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the thiadiazole ring can produce amine derivatives .
Scientific Research Applications
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
- 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine
Uniqueness
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a butylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H19N3O3S2 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C11H19N3O3S2/c1-4-5-6-19(16,17)11-14-13-10(18-11)12-9(15)7-8(2)3/h8H,4-7H2,1-3H3,(H,12,13,15) |
InChI Key |
PIQZNICMBDFBTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)CC(C)C |
Origin of Product |
United States |
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